4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid
Overview
Description
4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid is a boronic acid derivative with the chemical formula C17H26BNO5. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl-protected cyclopropylamino group and a propoxy linker. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of 4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound acts as an organoboron reagent, which is a key component in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura cross-coupling reaction, the compound, being an organoboron reagent, transfers its organic group from boron to palladium . This process is facilitated by the compound’s boronic acid group .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound, as an organoboron reagent, plays a crucial role in this pathway by facilitating the transmetalation process .
Pharmacokinetics
Phenylboronic acids are soluble in most polar organic solvents and are poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride . These properties may influence the compound’s bioavailability.
Result of Action
The primary result of the compound’s action is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .
Action Environment
The efficacy and stability of the compound, like other organoboron reagents, can be influenced by various environmental factors. These include the reaction conditions (e.g., temperature, pressure), the presence of a suitable catalyst (typically a palladium compound), and the pH of the reaction medium . The compound is generally stable and environmentally benign, contributing to the mild and functional group tolerant conditions of the Suzuki–Miyaura cross-coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid typically involves multiple steps. One common approach starts with the preparation of the intermediate 4-bromo-3-(tert-butoxycarbonyl(cyclopropyl)amino)propoxybenzene. This intermediate can be synthesized by reacting 4-bromo-3-hydroxybenzene with tert-butoxycarbonyl-protected cyclopropylamine in the presence of a suitable base and solvent .
The next step involves the conversion of the bromo intermediate to the boronic acid derivative. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source and a suitable palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The tert-butoxycarbonyl protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Acidic Conditions: Trifluoroacetic acid for deprotection of the tert-butoxycarbonyl group.
Major Products Formed
Phenylboronic Acid Derivatives: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Free Amines: Formed through deprotection of the tert-butoxycarbonyl group.
Scientific Research Applications
4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-(Cyclopropylaminocarbonyl)phenylboronic Acid: Lacks the tert-butoxycarbonyl protecting group and propoxy linker.
4-Bromo-3-(tert-butoxycarbonyl(cyclopropyl)amino)propoxybenzene: An intermediate in the synthesis of the target compound.
Uniqueness
4-(3-(Tert-butoxycarbonyl(cyclopropyl)amino)propoxy)phenylboronic acid is unique due to its combination of a boronic acid group, a tert-butoxycarbonyl-protected cyclopropylamino group, and a propoxy linker. This structure provides versatility in synthetic applications and potential biological activity .
Properties
IUPAC Name |
[4-[3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propoxy]phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO5/c1-17(2,3)24-16(20)19(14-7-8-14)11-4-12-23-15-9-5-13(6-10-15)18(21)22/h5-6,9-10,14,21-22H,4,7-8,11-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFWWEUQXUKBNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN(C2CC2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801124178 | |
Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1704063-51-3 | |
Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1704063-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[3-(4-boronophenoxy)propyl]-N-cyclopropyl-, C-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801124178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.